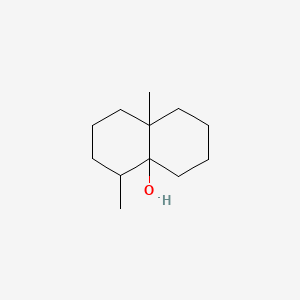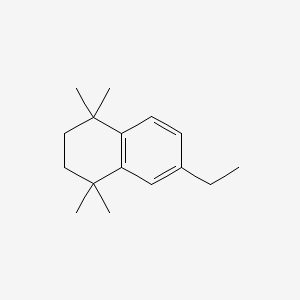![molecular formula C16H11FN2O3 B1328949 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119452-65-1](/img/structure/B1328949.png)
4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a chemical compound with the molecular formula C16H11FN2O3 and a molecular weight of 298.27 g/mol . This compound features a benzaldehyde group substituted with a fluoro group and a 1,2,4-oxadiazole ring, which is further substituted with a phenoxymethyl group. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenoxymethyl halide in the presence of a base.
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group, which can be achieved using a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzoic acid.
Reduction: 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro group and the oxadiazole ring can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
- 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
- 2-(6-Fluorobenzo[d]oxazol-2-yl)ethan-1-amine hydrochloride
Uniqueness
4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is unique due to the combination of its fluoro group, phenoxymethyl group, and 1,2,4-oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for various research applications.
Properties
IUPAC Name |
4-fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-14-7-6-11(9-20)8-13(14)16-18-15(22-19-16)10-21-12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPONSHQFMXUIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

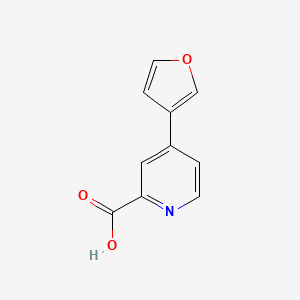
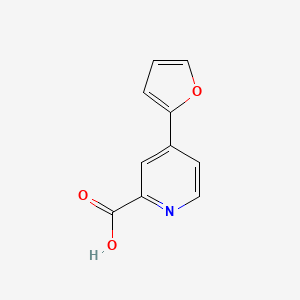

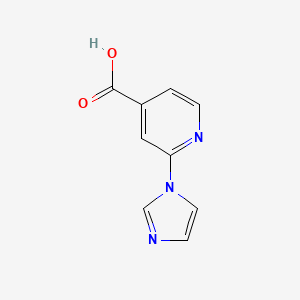
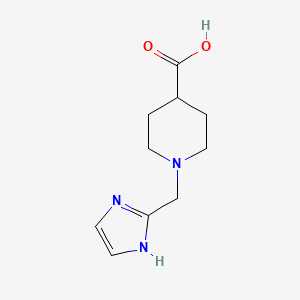

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)


